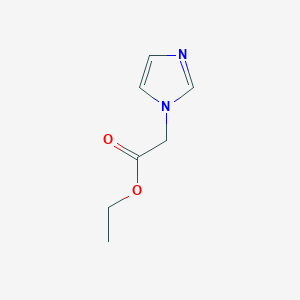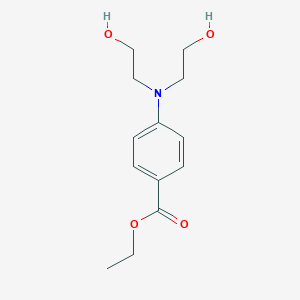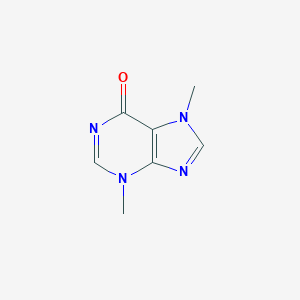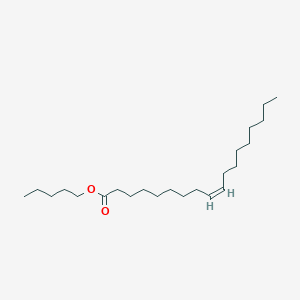
Amyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyl oleate is a fatty acid ester that is commonly used in the pharmaceutical industry. It is synthesized by the reaction of oleic acid with amyl alcohol. This compound is used as a solvent, emulsifier, and lubricant in various pharmaceutical formulations. It is also used as a carrier oil in the production of perfumes and cosmetics.
Wirkmechanismus
The mechanism of action of amyl oleate is not fully understood. However, it is believed to act by enhancing the solubility and bioavailability of drugs. It may also have direct pharmacological effects due to its anti-inflammatory, antioxidant, and antimicrobial properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals. Additionally, it has been found to have antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Amyl oleate has several advantages for use in lab experiments. It is a non-toxic and biodegradable solvent that is easy to handle. It also has the ability to enhance the solubility and bioavailability of poorly soluble drugs. However, its use may be limited by its relatively high cost compared to other solvents.
Zukünftige Richtungen
There are several potential future directions for research on amyl oleate. One area of research could focus on its potential use as a drug delivery system for poorly soluble drugs. Another area of research could focus on its potential use as a natural preservative in the food and cosmetic industries. Additionally, further studies could be conducted to better understand its mechanism of action and potential pharmacological effects.
Synthesemethoden
The synthesis of amyl oleate involves the reaction of oleic acid with amyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction takes place in a round-bottom flask under reflux conditions. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
Amyl oleate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to have various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been found to have potential as a drug delivery system due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Eigenschaften
| 142-57-4 | |
Molekularformel |
C23H44O2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
pentyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h12-13H,3-11,14-22H2,1-2H3/b13-12- |
InChI-Schlüssel |
YEUKJHYLBPPSQJ-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |
| 58930-03-3 142-57-4 |
|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




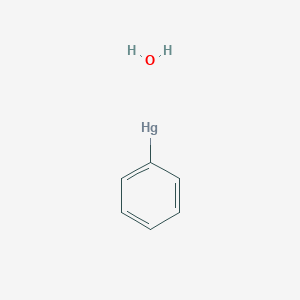
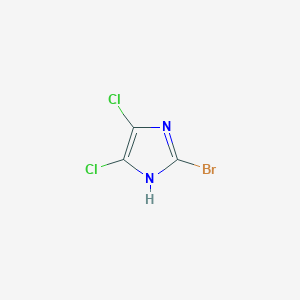
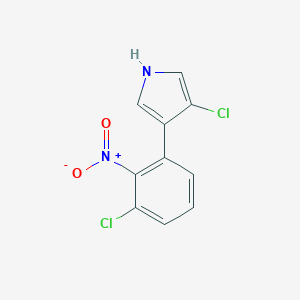
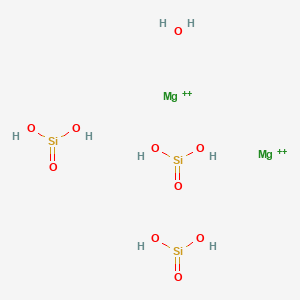

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)

